meta-Fexofenadine Hydrochloride
Description
Contextualization of Fexofenadine (B15129) Hydrochloride in Modern Antihistamine Research
Fexofenadine Hydrochloride is a prominent member of the second-generation of antihistamines, a class of drugs that has revolutionized the treatment of allergic conditions.
The development of second-generation antihistamines marked a significant advancement over their first-generation predecessors. nih.govresearchgate.net The primary advantage of drugs like fexofenadine, loratadine, and cetirizine (B192768) is their reduced ability to cross the blood-brain barrier. allergyclinical.comrxlist.com This selectivity for peripheral H1 receptors minimizes the sedative side effects commonly associated with older antihistamines, allowing patients to manage allergy symptoms without significant drowsiness. nih.govallergyclinical.comwisdomlib.org These medications are widely used for conditions such as allergic rhinitis and urticaria. wisdomlib.orgresearchgate.net
The synthesis of complex molecules like Fexofenadine Hydrochloride often involves multiple steps, creating opportunities for the formation of process-related impurities. moravek.comsimsonpharma.com These impurities can include starting materials, by-products, intermediates, and reagents. moravek.com Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of such impurities to ensure the safety and quality of the final drug product. nih.govresearchgate.netnih.gov The presence of impurities can potentially alter the drug's efficacy or introduce toxicity. synthinkchemicals.com
Definition and Classification of meta-Fexofenadine (B600807) Hydrochloride
meta-Fexofenadine Hydrochloride is a well-documented process-related impurity in the production of Fexofenadine Hydrochloride. medchemexpress.comambeed.commedchemexpress.comglpbio.com
This compound is a regioisomer of Fexofenadine Hydrochloride. This means that both compounds share the same molecular formula but differ in the spatial arrangement of their atoms. Specifically, the substitution pattern on the benzene (B151609) ring is different. In the intended Fexofenadine molecule (the para-isomer), the side chain is attached at the fourth carbon atom of the benzene ring, whereas in the meta-isomer, it is attached at the third carbon atom. google.comresearchgate.netnih.gov This seemingly subtle difference in structure is significant in the context of pharmaceutical purity.
In scientific and regulatory literature, this compound is also known by several synonyms. These include meta-MDL-16455 , Fexofenadine Impurity B , and USP Fexofenadine Related Compound B . medchemexpress.commedchemexpress.compharmaffiliates.comallmpus.comclearsynth.com This standardized nomenclature is crucial for clear communication and consistent identification in research and quality control.
Academic Rationale for Investigating Pharmaceutical Impurities
The investigation of pharmaceutical impurities is a critical area of academic and industrial research. It is driven by the need to ensure patient safety and drug efficacy. The study of impurities like this compound allows for the development of robust analytical methods to detect and quantify their presence. nih.gov This, in turn, enables manufacturers to refine their synthesis and purification processes to minimize or eliminate these unwanted substances. raps.org Understanding the potential biological activity of impurities is also a key research focus, as it informs the setting of safe limits for their presence in the final drug product. nih.govchemass.si
Implications for Synthetic Chemistry and Process Optimization
The presence of this compound as an impurity in the synthesis of Fexofenadine Hydrochloride presents a significant challenge for synthetic chemists. patsnap.com The formation of this isomer is often a consequence of the synthetic route employed, particularly during the Friedel-Crafts acylation reaction. patsnap.com The goal of process optimization is to develop a robust manufacturing process that minimizes the formation of such process-related impurities. globalpharmatek.com
Several strategies are employed to control the levels of this compound:
Purification of Intermediates: One approach involves the purification of key intermediates to remove any meta-substituted precursors before they can react to form the final impurity. google.com
Optimized Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst can favor the formation of the desired para-isomer (Fexofenadine) over the meta-isomer. researchgate.net
Novel Synthetic Routes: Researchers have developed alternative synthetic pathways that avoid the formation of the meta-isomer altogether. patsnap.comscispace.com For instance, a method starting from 2-(4-bromophenyl)-2-methylpropionate has been reported to yield Fexofenadine Hydrochloride with no detectable meta-isomer. scispace.com
Purification of the Final Product: In cases where the formation of the meta-isomer cannot be completely avoided, efficient purification methods for the final Fexofenadine base are necessary. google.com This may involve recrystallization or chromatographic techniques to separate the desired para-isomer from the meta-isomer impurity. google.com
The development of synthetic processes that yield Fexofenadine Hydrochloride with controlled levels of meta-Fexofenadine is crucial for meeting the stringent requirements of regulatory agencies like the ICH. google.com
Role in Analytical Method Development and Validation
The need to identify and quantify this compound as an impurity has driven the development of specific and sensitive analytical methods. These methods are essential for quality control (QC) during the commercial production of Fexofenadine. clearsynth.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.govingentaconnect.com Several validated HPLC methods have been developed to separate and quantify Fexofenadine Hydrochloride from its related compounds, including the meta-isomer. nih.govnih.gov
Key features of these analytical methods include:
Chromatographic Columns: Reversed-phase columns, such as C8 and C18, are commonly used for the separation. nih.govresearchgate.net
Mobile Phase Composition: The mobile phase typically consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.govingentaconnect.com The pH of the buffer and the ratio of the solvents are optimized to achieve good separation between Fexofenadine and its impurities. nih.govnih.gov
Detection: UV detection is commonly employed, with the wavelength set to a value where both Fexofenadine and its impurities have adequate absorbance (e.g., 215 nm or 220 nm). nih.govnih.govingentaconnect.com
Validation: These methods are rigorously validated according to ICH guidelines to ensure their accuracy, precision, linearity, robustness, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
The availability of well-characterized this compound as a reference standard is essential for the development and validation of these analytical methods. simsonpharma.comclearsynth.com
Below is an interactive data table summarizing key parameters from a validated HPLC method for the analysis of Fexofenadine and its impurities.
| Parameter | Fexofenadine HCl | meta-Fexofenadine HCl |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.15 - 7.5 |
| Limit of Detection (LOD) (µg/mL) | - | 0.18 (Related Compound B) |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.56 (Related Compound B) |
| Retention Time (Rt) (minutes) | ~3.21 | - |
| Data sourced from multiple studies and may vary based on specific method conditions. nih.govresearchgate.netiosrphr.org |
Theoretical Considerations in Structure-Activity Relationship Studies of Analogs
While meta-Fexofenadine itself is considered an impurity, the study of its structure and potential (or lack of) activity contributes to the broader understanding of the structure-activity relationship (SAR) of Fexofenadine and its analogs. medchemexpress.com SAR studies investigate how the chemical structure of a compound influences its biological activity. nih.gov
The key structural difference between Fexofenadine and meta-Fexofenadine is the position of the substituted butyl chain on the phenyl ring. In Fexofenadine, this substitution is at the para-position (1,4-disubstituted), while in meta-Fexofenadine, it is at the meta-position (1,3-disubstituted). clearsynth.comnih.gov This seemingly minor change in the substitution pattern can have a significant impact on how the molecule interacts with its biological target, the histamine (B1213489) H1 receptor. nih.gov
Theoretical considerations in SAR studies of Fexofenadine analogs, including the meta-isomer, would involve:
Receptor Binding: The specific orientation of the functional groups in Fexofenadine is crucial for its high affinity and selectivity for the H1 receptor. nih.govebi.ac.uk The altered geometry of the meta-isomer likely leads to a different binding mode or reduced affinity for the receptor, potentially explaining its classification as an impurity rather than an active drug.
Pharmacophore Modeling: By comparing the structures and activities of Fexofenadine, its analogs (including the meta-isomer), and other antihistamines, researchers can develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for antihistaminic activity.
Design of New Analogs: Understanding why the meta-isomer is less active or inactive can guide medicinal chemists in designing new, more potent, and selective antihistamines. researchgate.net For example, it reinforces the importance of the para-substitution pattern for optimal activity in this class of compounds.
While direct biological activity data for meta-Fexofenadine is not extensively published, its existence as a well-characterized isomer provides a valuable data point for validating and refining SAR models for H1-receptor antagonists. medchemexpress.com
Properties
Molecular Formula |
C₃₂H₄₀ClNO₄ |
|---|---|
Molecular Weight |
538.12 |
Synonyms |
3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid Hydrochloride; USP Fexofenadine Related Compound B; |
Origin of Product |
United States |
Synthetic Chemistry and Mechanisms of Formation
Advanced Synthetic Routes of Fexofenadine (B15129) and Regioisomeric Byproducts
Industrial synthesis of fexofenadine hydrochloride often commences with α,α-dimethylphenylacetic acid. google.comgoogle.com A common route involves several key transformations, as outlined in various patented processes. The initial step is typically an esterification of α,α-dimethylphenylacetic acid, for instance, with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl-α,α-dimethylphenyl acetate (B1210297). google.com
The subsequent and most critical step is a Friedel-Crafts acylation reaction. google.comwisdomlib.org The methyl-α,α-dimethylphenyl acetate is acylated with 4-chlorobutyryl chloride using a Lewis acid catalyst, most commonly anhydrous aluminum chloride, in a suitable solvent like ethylene dichloride (EDC) or carbon disulfide. researchgate.netgoogle.com This acylation step is intended to add the 4-chlorobutyryl group to the para-position of the phenyl ring, leading to the key ketone intermediate, methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate. researchgate.netgoogle.com
Following the acylation, this ketone intermediate is condensed with α,α-diphenyl-4-piperidinemethanol (azacyclonol). This reaction is typically carried out in the presence of a base such as potassium bicarbonate and a catalyst like potassium iodide. researchgate.netgoogle.com The resulting product, a fexofenadone methyl ester, then undergoes reduction of the ketone group, commonly with sodium borohydride in methanol, to form the corresponding secondary alcohol. google.comgoogle.com The final step is the alkaline hydrolysis of the methyl ester group to the carboxylic acid, yielding fexofenadine base. researchgate.netgoogle.com The base is then converted to its hydrochloride salt. google.com
Alternative strategies have also been explored, such as routes involving palladium-catalyzed coupling of a terminal alkyne and an aromatic bromide, followed by regioselective hydration. google.com Another approach starts with N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide to avoid certain impurities. patsnap.comgoogle.com
The generation of the meta-fexofenadine (B600807) impurity is almost exclusively linked to the Friedel-Crafts acylation step. google.comgoogle.comgoogle.com The physical and chemical properties of the meta-isomer are very similar to the desired para-isomer, which makes its removal exceptionally difficult and often requires laborious purification processes like repeated crystallizations. google.comgoogle.compatsnap.com
The Friedel-Crafts acylation of methyl-α,α-dimethylphenyl acetate with 4-chlorobutyryl chloride is the pivotal step where regiochemical control is lost. google.comwisdomlib.org The α,α-dimethylphenylacetate substituent on the benzene (B151609) ring is an ortho-para directing group. In an electrophilic aromatic substitution reaction like Friedel-Crafts acylation, the incoming electrophile (the acylium ion generated from 4-chlorobutyryl chloride and the Lewis acid) is directed to the positions ortho and para to the existing substituent.
While the para-position is generally favored due to reduced steric hindrance compared to the ortho positions, substitution at the meta-position can still occur, leading to the formation of a mixture of para and meta isomers of the ketone intermediate. google.comgoogle.com Some processes report that the content of the meta-isomer, 2-[3-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ethyl ester, can be as high as 15% or more. google.com In some cases, the molar ratio of the para to meta isomer can be approximately 1:1. patsnap.com This undesired meta-isomer then proceeds through the subsequent reaction steps—condensation with azacyclonol (B1665903), reduction, and hydrolysis—to yield the final meta-fexofenadine impurity. google.comgoogle.com
The ratio of para to meta substitution in Friedel-Crafts acylation is sensitive to reaction conditions, including the choice of catalyst, solvent, and temperature. researchgate.netresearchgate.net The Lewis acid catalyst plays a crucial role; commonly used catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). google.comnih.gov The solvent also has a significant impact on the reaction's selectivity. Solvents such as carbon disulfide, nitrobenzene, dichloromethane, and 1,2-dichloroethane are frequently employed. researchgate.netgoogle.com
Optimizing these conditions is a key strategy to maximize the yield of the desired para-isomer and minimize the formation of the meta byproduct. researchgate.net For example, the choice of solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer distribution. researchgate.net While specific quantitative data on how each parameter affects the para:meta ratio in fexofenadine synthesis is often proprietary, the general principles of physical organic chemistry suggest that milder conditions might favor the thermodynamically more stable para product. However, harsh conditions can sometimes lead to isomerization, further complicating the product mixture.
Interactive Table: Reagents and Solvents in Friedel-Crafts Acylation for Fexofenadine Synthesis
| Acylating Agent | Lewis Acid Catalyst | Solvent | Potential Outcome |
| 4-Chlorobutyryl chloride | Anhydrous aluminum chloride | Carbon disulfide | Formation of para and meta isomers researchgate.net |
| 4-Chlorobutyryl chloride | Anhydrous aluminum chloride | Ethylene dichloride | Formation of para and meta isomers google.com |
| 4-Chlorobutyryl chloride | Ferric chloride | Dichloromethane | Potential for isomer formation google.com |
| 4-Chlorobutyryl chloride | Zinc chloride | Nitrobenzene | Potential for isomer formation google.com |
Detailed Analysis of Steps Prone to meta-Isomer Formation
Mechanistic Studies of Isomerization and Impurity Generation
The regioselectivity of the Friedel-Crafts acylation step can be explained by examining the stability of the cationic intermediates, known as arenium ions or sigma complexes, that are formed during the reaction. stackexchange.com When the electrophile (acylium ion) attacks the aromatic ring of methyl-α,α-dimethylphenyl acetate, it can add to the ortho, meta, or para position.
Attack at the para-position: The positive charge of the resulting arenium ion can be delocalized over the ring and, crucially, onto the carbon atom bearing the α,α-dimethylphenylacetate group. This allows for resonance structures that are particularly stable.
Attack at the meta-position: The positive charge can be delocalized to three other carbon atoms on the ring, but none of the resonance structures place the positive charge directly on the carbon attached to the directing group.
Because attack at the para (and ortho) position leads to a more stable, lower-energy intermediate through a greater degree of resonance stabilization, the activation energy for this pathway is lower, and the reaction proceeds faster. stackexchange.com This kinetic preference is the theoretical basis for the desired regioselectivity. The formation of the meta-isomer indicates that the energy difference between the transition states leading to the para and meta intermediates is not insurmountably large, allowing for the formation of a product mixture. Computational modeling has become a valuable tool in modern synthetic chemistry to predict reaction outcomes by calculating the energies of intermediates and transition states, potentially guiding the selection of substrates and reaction conditions to favor a desired isomer. mit.edu
There are no significant regioselectivity challenges associated with the hydroxylation (reduction) step in the main synthetic pathway, as it involves the reduction of a ketone to a secondary alcohol on the side chain, distant from the aromatic ring where the para/meta isomerism is established.
Kinetic and Thermodynamic Considerations in Byproduct Formation
The ratio of para to meta isomers in the synthesis of fexofenadine precursors is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the context of the Friedel-Crafts acylation of α,α-dimethylphenylacetic acid derivatives, the para isomer is generally the thermodynamically more stable product due to reduced steric hindrance. However, the meta isomer can be formed as a significant byproduct under certain reaction conditions.
Under kinetic control , which is favored by lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation. wikipedia.orglibretexts.orguc.edu The transition state leading to the meta isomer may have a lower activation energy, leading to its faster formation. Conversely, under thermodynamic control , favored by higher temperatures and longer reaction times, the reaction is reversible, and the product ratio reflects the relative thermodynamic stabilities of the isomers. wikipedia.orglibretexts.orgmasterorganicchemistry.com The more stable para isomer will be the major product at equilibrium.
For instance, in the Friedel-Crafts acylation of ethyl α,α-dimethylphenyl acetate with 4-chlorobutanoyl chloride, the formation of the meta isomer can be as high as 15% or even 35% under certain conditions. quickcompany.ingoogle.com This highlights the critical role of reaction conditions in controlling the isomeric purity of the key intermediate, 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester.
Table 1: Factors Influencing Isomer Distribution in Fexofenadine Synthesis
| Factor | Effect on Isomer Ratio | Predominant Control |
| Low Temperature | May favor the formation of the meta isomer if it is the kinetic product. wikipedia.org | Kinetic |
| High Temperature | Favors the formation of the more stable para isomer. wikipedia.orgresearchgate.net | Thermodynamic |
| Reaction Time | Shorter times can lead to a higher proportion of the kinetic product (meta isomer). wikipedia.org | Kinetic |
| Lewis Acid Catalyst | The choice and amount of catalyst can influence the regioselectivity of the acylation. | Both |
Strategies for Mitigating meta-Fexofenadine Hydrochloride Formation
The control and mitigation of this compound formation are crucial for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). Various strategies have been developed, ranging from optimizing synthetic pathways to implementing advanced purification techniques.
Design of Optimized Synthetic Pathways to Enhance Purity
One of the most effective strategies to minimize the formation of the meta isomer is to design synthetic routes that offer high regioselectivity. This often involves moving away from traditional Friedel-Crafts reactions that are prone to producing isomeric mixtures.
An alternative approach involves the use of starting materials that already possess the desired para-substitution pattern, thereby avoiding the problematic acylation step on an unsubstituted aromatic ring. For example, starting with N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide, which is then converted to the corresponding ester, has been shown to produce fexofenadine hydrochloride with no detectable meta-isomer. google.compatsnap.com This method circumvents the formation of the isomeric impurity at its source.
Another strategy involves protecting the side chain on the benzene ring before carrying out oxidation reactions, which can reduce byproduct formation and increase the purity and yield of the final product. researchgate.net The choice of reagents and reaction conditions is also critical. For instance, it has been found that when iodine is used as the halogen in a particular intermediate, less of a cyclopropyl ketone byproduct is formed, potentially due to the bulk of the iodine atom. google.com
Application of Green Chemistry Principles in Impurity Control
Green chemistry principles offer a framework for designing safer and more efficient chemical processes, which can also lead to a reduction in impurities. In the context of fexofenadine synthesis, this can involve:
Use of Safer Solvents and Reagents: Replacing hazardous reagents and solvents with more environmentally benign alternatives can also impact the reaction's selectivity and impurity profile. For example, avoiding the use of hazardous mercury compounds in hydration steps simplifies the synthesis and reduces environmental impact. google.com
Catalytic Reactions: The use of highly selective catalysts can improve the yield of the desired para isomer and minimize the formation of the meta byproduct. Research has shown that residual palladium from a previous reaction step can accelerate the formation of a key intermediate in the presence of copper and/or silver. google.comepo.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product can lead to cleaner reactions with fewer byproducts.
While specific studies detailing the application of all green chemistry principles to control meta-fexofenadine formation are not extensively documented, the general principles of designing for efficiency and minimizing waste inherently contribute to higher purity products.
Purification Methodologies for Isomeric Mixtures
When the formation of the meta isomer cannot be completely avoided during synthesis, effective purification methods are essential to obtain fexofenadine hydrochloride of the required purity. quickcompany.in
One common technique is recrystallization . Crude fexofenadine, containing both para and meta isomers, can be purified by heating it in a mixture of solvents such as methylethyl ketone and methanol, followed by a second treatment with dimethylformamide and methanol. google.com This process can yield fexofenadine base with total impurities of not more than 1.0%. google.com
Another approach involves the formation of amine salts of the key intermediate, 2-methyl-2-[4-(4-chlorobutanoyl) phenyl propanoic acid. quickcompany.in By forming a dicyclohexylamine salt, it is possible to isolate the desired para isomer with very low levels of the meta isomer. quickcompany.in
Table 2: Comparison of Purification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the para and meta isomers in a specific solvent system. google.com | Effective for removing a range of impurities. | Can be solvent-intensive and may lead to yield loss. |
| Amine Salt Formation | Formation of a crystalline salt of the desired para isomer, allowing for its separation from the meta isomer. quickcompany.in | High selectivity for the para isomer. | Requires additional reaction and separation steps. |
| Chromatography | Differential partitioning of the isomers between a stationary phase and a mobile phase. | High resolution and ability to separate complex mixtures. nih.gov | Can be costly and time-consuming for large-scale production. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Isomeric Resolution
Chromatography is the cornerstone for separating positional isomers like meta-Fexofenadine (B600807) from the main Fexofenadine (B15129) HCl compound. The subtle structural differences between these isomers necessitate high-resolution techniques to achieve adequate separation for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Fexofenadine HCl and its related substances. nih.gov Method development focuses on optimizing selectivity and resolution between the main component and its impurities, including the meta-isomer. nih.govnih.gov
While the separation of Fexofenadine's enantiomers (the (R) and (S) forms) requires chiral chromatography, typically using a chiral stationary phase (CSP) like a Chirobiotic V column, the resolution of positional isomers such as meta-Fexofenadine from Fexofenadine does not inherently require a chiral system. nih.gov However, some methods have successfully incorporated chiral mobile phase additives into a reverse-phase system to enhance the separation of structural isomers. One such method utilizes β-cyclodextrin as a mobile phase additive. researchgate.net This approach leverages the inclusion complex-forming ability of cyclodextrin (B1172386) to create differential interactions with the isomers, thereby improving their separation on a standard achiral column like an ODS (C18). researchgate.net
The selection of column chemistry and mobile phase composition is paramount for achieving the desired separation of meta-Fexofenadine Hydrochloride. Reverse-phase columns, particularly C8 and C18, are most commonly used. nih.govnih.gov
Several studies have detailed optimized conditions:
A method using a Hypersil BDS C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of phosphate (B84403) buffer (pH 2.7, containing 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine) and methanol (B129727) (60:40, v/v) successfully separated Fexofenadine from its meta-isomer (Impurity B) and other related compounds. nih.govresearchgate.net
Another validated method employed an Eclipse XDB C8 column (150 x 4.6 mm, 5 µm). The mobile phase consisted of 1% triethylamine (B128534) phosphate (pH 3.7), acetonitrile (B52724), and methanol in a 60:20:20 (v/v/v) ratio. nih.govidealpublication.in
A method was developed to resolve the isomers on a reverse-phase ODS column using a mobile phase of pH 3 aqueous buffer (6.8 g/L KH2PO4) and acetonitrile (60:40) with 5 g/L β-cyclodextrin added as a chiral modifier. researchgate.net
The pH of the mobile phase, the type and concentration of organic modifiers (like acetonitrile and methanol), and the use of additives like ion-pairing agents (1-octane sulphonic acid) or peak-shaping agents (triethylamine) are all critical parameters that are adjusted to optimize the separation. nih.govnih.gov For instance, one study noted that a methanol concentration of 40% provided satisfactory resolution, whereas lower concentrations led to excessive peak tailing and higher concentrations resulted in a loss of resolution. nih.gov
Table 1: Examples of HPLC Method Parameters for meta-Fexofenadine Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (250x4.6 mm, 5µm) nih.gov | Eclipse XDB C8 (150x4.6 mm, 5µm) nih.gov | ODS Reverse-Phase researchgate.net |
| Mobile Phase | Phosphate Buffer:Methanol (60:40, v/v) nih.gov | Triethylamine Phosphate:ACN:Methanol (60:20:20, v/v/v) nih.gov | KH2PO4 Buffer:ACN (60:40, v/v) with β-cyclodextrin researchgate.net |
| pH | 2.7 nih.gov | 3.7 nih.gov | 3.0 researchgate.net |
| Flow Rate | 1.5 mL/min nih.gov | Not Specified | Not Specified |
| Detection | UV at 215 nm nih.gov | Not Specified | UV at 220 nm researchgate.net |
Successful HPLC methods demonstrate clear differentiation in retention times (t_R) between Fexofenadine and its meta-isomer, which is crucial for quantification. The resolution (R_s), a quantitative measure of peak separation, is a key system suitability parameter. A resolution value of greater than 1.5 is generally considered necessary for baseline separation, with values greater than 2 being ideal.
In a validated stability-indicating method, Fexofenadine HCl eluted at 10.716 minutes, while the meta-isomer (Impurity B) was well-resolved with a retention time of 11.987 minutes. nih.gov Another study developed a method where the resolution between the structural isomers was not less than 3.0, indicating excellent separation. researchgate.net These metrics, along with others like tailing factor and theoretical plates, are used to validate the method's suitability for its intended purpose. nih.govresearchgate.net
Table 2: Chromatographic Retention and Resolution Data
| Compound | Retention Time (t_R) | Relative Retention Time (RRT) | Resolution (R_s) |
| Fexofenadine HCl nih.gov | 10.716 min | 1.00 | - |
| meta-Fexofenadine (Impurity B) nih.gov | 11.987 min | 1.12 | 2.72 (with Impurity A) |
Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling due to its use of smaller particle size columns (<2 µm). This results in higher efficiency, improved resolution, and faster analysis times. A stability-indicating gradient RP-UPLC method has been developed for the quantitative determination of process-related impurities, including meta-Fexofenadine, and degradation products. mdpi.comnih.gov
One such method utilized a Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm) with a gradient elution system. mdpi.comnih.gov The mobile phase consisted of Solvent A (0.05% triethylamine, pH 7.0) and Solvent B (a 10:90 v/v mixture of water and acetonitrile). mdpi.com This UPLC method demonstrated its ability to resolve Fexofenadine from its impurities and degradation products effectively, proving its value for comprehensive impurity profiling. mdpi.comnih.gov The higher sensitivity and resolution of UPLC make it particularly suitable for detecting and quantifying low-level impurities that might be missed by standard HPLC methods. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis
For the detection and quantification of trace-level impurities, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. nih.govnih.gov The high sensitivity and selectivity of MS/MS allow for the quantification of compounds at concentrations much lower than those detectable by UV detectors. tmu.edu.twepa.gov
An LC-MS/MS method can be developed using a reverse-phase C18 column with a mobile phase like methanol and an ammonium (B1175870) acetate (B1210297) buffer. nih.govepa.gov Detection is achieved by monitoring specific mass-to-charge (m/z) transitions for the parent compound and its impurities in positive ion mode. For Fexofenadine, a common transition monitored is m/z 502.1 → 466.2. nih.gov This technique is not only used for impurity quantification in the bulk drug but is also the standard for pharmacokinetic studies requiring the measurement of low drug concentrations in biological matrices like plasma. nih.govtmu.edu.tw The limits of detection (LOD) and quantification (LOQ) for the meta-isomer by HPLC-UV have been reported as low as 0.003 ppm and 0.009 ppm, respectively, and LC-MS/MS can offer even greater sensitivity. researchgate.net
Capillary Electrophoresis for High-Resolution Isomer Separation
Capillary electrophoresis (CE) offers a high-resolution separation technique that can be effectively utilized for the separation of closely related isomers like meta- and para-fexofenadine. nih.govresearchgate.netscispace.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. mdpi.com
For the analysis of fexofenadine, an uncoated fused-silica capillary is often used. nih.govscispace.com The separation can be optimized by adjusting various parameters, including the buffer composition, pH, and applied voltage. For instance, a run buffer prepared with 20mM sodium tetraborate (B1243019) decahydrate (B1171855) has been successfully used. nih.govscispace.com The use of cyclodextrins as a mobile phase additive in techniques like CE can also enhance the separation of structural isomers. researchgate.netresearchgate.net This approach has been shown to achieve baseline resolution between the isomers of fexofenadine. researchgate.net
Spectroscopic and Spectrometric Elucidation of Chemical Structure
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous elucidation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Positional Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the positional confirmation of isomers.
¹H-NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. For meta-fexofenadine, the aromatic region of the ¹H-NMR spectrum would show a different splitting pattern compared to the para-isomer, fexofenadine, confirming the meta-substitution on the benzene (B151609) ring.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzene ring will differ between the meta and para isomers, providing definitive evidence for the positional isomerism. nih.govnp-mrd.org
While specific NMR data for this compound was not available in the provided search results, the general application of NMR for fexofenadine analysis is documented, and the same principles would apply to its meta-isomer for structural confirmation. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Formula Verification
Mass spectrometry is a fundamental tool for verifying the molecular weight and elemental formula of a compound. For meta-fexofenadine, high-resolution mass spectrometry would be used to accurately determine its molecular mass. The molecular formula of meta-fexofenadine is C₃₂H₃₉NO₄, which corresponds to a molecular weight of approximately 501.66 g/mol . medchemexpress.comnih.gov The hydrochloride salt would have a molecular weight of approximately 538.12 g/mol . scbt.comclearsynth.com Mass spectrometry confirms this molecular weight, providing strong evidence for the compound's identity. nih.govnih.gov
UV-Vis Spectrophotometry for Quantification and Detection Wavelength Optimization
UV-Vis spectrophotometry is a widely used technique for the quantification of compounds that absorb ultraviolet or visible light. Fexofenadine hydrochloride exhibits UV absorbance, which can be utilized for its determination. neuroquantology.comalinteridergisi.com
The selection of an appropriate wavelength for detection and quantification is crucial for sensitivity and accuracy. The maximum absorbance (λmax) for fexofenadine has been reported at various wavelengths, including 215 nm, 220 nm, and up to 259 nm, depending on the solvent used. nih.govneuroquantology.comalinteridergisi.comdergipark.org.tr For instance, in methanol, a λmax of 220 nm is often employed. neuroquantology.comdergipark.org.tr A method using a derivative of fexofenadine hydrochloride reported a λmax of 415 nm. humanjournals.com The optimal wavelength for the detection of this compound would be determined by scanning its UV-Vis spectrum to find the wavelength of maximum absorbance, which is expected to be similar to that of fexofenadine. This technique is valuable for routine quality control analysis due to its simplicity and cost-effectiveness. alinteridergisi.com
Method Validation Parameters in Impurity Analysis
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the analysis of impurities like this compound, several key parameters are evaluated.
Specificity and Selectivity in the Presence of Related Substances
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, including impurities and degradants. nih.gov In the context of this compound, this means the method must be able to distinguish it from Fexofenadine Hydrochloride and other related substances.
High-performance liquid chromatography (HPLC) methods have demonstrated the necessary specificity for this purpose. nih.govresearchgate.net For instance, a reversed-phase HPLC (RP-HPLC) method was developed to separate Fexofenadine Hydrochloride from its related compounds, including the meta isomer (Impurity B), keto fexofenadine (Impurity A), methyl ester of fexofenadine (Impurity C), and methyl ester of ketofexofenadine (Impurity D). nih.gov The specificity of this method was confirmed by spiking a pure Fexofenadine sample with these impurities and observing complete separation of all peaks with clear baseline resolution. nih.gov The use of a photodiode array (PDA) detector further ensures peak purity and homogeneity, especially under stress conditions designed to force degradation. nih.govresearchgate.net
Linearity and Quantitative Range Determination
Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. This range is crucial for the accurate quantification of this compound.
Several studies have established the linearity of analytical methods for Fexofenadine and its impurities. One HPLC method demonstrated linearity for Fexofenadine and its four related impurities, including the meta-isomer, over a concentration range of 0.1–50 μg/ml. nih.gov Another study using UV spectrophotometry for Fexofenadine Hydrochloride established a linearity range of 2-18 µg/ml. neuroquantology.com A different RP-HPLC method showed linearity for Fexofenadine Hydrochloride over a concentration range of 31.5-500 µg/ml. banglajol.info The correlation coefficient (r) is a key indicator of linearity, with values close to 1 indicating a strong linear relationship. For the meta-isomer of Fexofenadine, a correlation coefficient of 0.9993 was achieved, signifying excellent linearity. nih.gov
Table 1: Linearity Data for Fexofenadine and Its Impurities
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r) |
|---|---|---|
| Fexofenadine HCl | 0.1-50 | 0.9996 |
| meta-Fexofenadine (Impurity B) | 0.1-50 | 0.9993 |
| Keto fexofenadine (Impurity A) | 0.1-50 | 0.9992 |
| Methyl ester of fexofenadine (Impurity C) | 0.1-50 | 0.9991 |
Data sourced from a study on the determination of fexofenadine hydrochloride and its related impurities. nih.gov
Limits of Detection (LOD) and Quantification (LOQ) for Trace Impurities
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for determining the smallest concentration of an analyte that can be reliably detected and quantified, respectively. These are particularly important for controlling trace impurities like this compound.
LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while for LOQ, a ratio of 10:1 is typically used. nih.gov For Fexofenadine and its related impurities, including the meta-isomer, an HPLC method established an LOD of 0.02 μg/ml and an LOQ of 0.05 μg/ml. nih.gov Another study using a different RP-HPLC method reported an LOD and LOQ for Fexofenadine Hydrochloride of 3.5 µg/ml and 10.1 µg/ml, respectively. banglajol.info A UV spectrophotometric method determined the LOD and LOQ for Fexofenadine to be 0.08 µg/ml and 0.4 µg/ml, respectively. neuroquantology.com
Table 2: LOD and LOQ Values for Fexofenadine and Related Impurities
| Analytical Method | Analyte(s) | LOD | LOQ |
|---|---|---|---|
| HPLC-DAD | Fexofenadine and related impurities | 0.02 µg/mL | 0.05 µg/mL |
| RP-HPLC | Fexofenadine HCl | 3.5 µg/mL | 10.1 µg/mL |
Data compiled from multiple analytical studies. nih.govneuroquantology.combanglajol.info
Accuracy, Precision, and Robustness of Analytical Methods
Accuracy, precision, and robustness are fundamental to the validation of any analytical method. Accuracy refers to the closeness of the test results to the true value. Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
The accuracy of methods for analyzing Fexofenadine and its impurities is often assessed through recovery studies. For instance, percentage recoveries for Fexofenadine at different concentration levels have been reported to be within acceptable limits. nih.govresearchgate.net
Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov For Fexofenadine and its impurities, precision studies have been conducted at various concentration levels, with the relative standard deviation (RSD) being a key metric. nih.gov An RSD of less than 2% is generally considered acceptable. neuroquantology.com
Robustness is tested by intentionally varying parameters such as the mobile phase composition (e.g., percentage of methanol), pH of the aqueous phase, flow rate, and column temperature. nih.gov The consistency of the analytical results despite these minor changes demonstrates the method's robustness.
Stability-Indicating Analytical Methodologies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to resolve the API from its degradation products. nih.govnih.gov
For Fexofenadine Hydrochloride, stability-indicating methods are crucial for assessing its shelf-life and storage conditions. These methods typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govnih.govresearchgate.net
One study developed a stability-indicating HPLC-DAD method where Fexofenadine Hydrochloride was exposed to 0.5 N HCl and 0.5 N NaOH at 80°C, as well as oxidative stress. nih.gov The method was able to completely separate the parent compound from all degradation products formed under these conditions. nih.gov Another stability-indicating RP-UPLC method showed that Fexofenadine HCl significantly degrades under oxidative stress, and the method successfully resolved the degradation products from the parent drug and its other impurities. nih.govmdpi.com The peak purity test, often performed using a PDA detector, is essential in these studies to ensure that the analyte peak is not co-eluting with any degradation products. nih.govresearchgate.net
Pharmacological and Biological Profile Investigation
Theoretical Framework for Receptor Interactions
The interaction of a ligand with its receptor is a complex interplay of molecular forces and structural compatibility. Understanding this relationship is crucial for predicting the pharmacological effects of a compound. The following sections delve into the theoretical aspects of meta-fexofenadine (B600807) hydrochloride's interaction with the H1 histamine (B1213489) receptor.
Molecular Modeling and Docking Studies of H1 Histamine Receptor Binding
While specific molecular modeling and docking studies for meta-fexofenadine are not extensively available in published literature, insights can be extrapolated from the well-documented interactions of fexofenadine (B15129) with the H1 histamine receptor. For fexofenadine, the diphenylmethylpiperidine moiety is known to anchor within a hydrophobic pocket of the receptor, while the terminal carboxylic acid group forms key ionic and hydrogen bond interactions with specific amino acid residues.
In the case of meta-fexofenadine, the shift of the carboxylic acid group from the para to the meta position would necessitate a different orientation of the ligand within the binding site to maintain these crucial interactions. Molecular modeling would likely predict that the core piperidine (B6355638) and diphenylmethyl groups still engage with the hydrophobic pocket. However, the altered position of the carboxylate group could lead to a suboptimal interaction with the corresponding amino acid residues in the receptor, potentially resulting in a lower binding affinity compared to the para-isomer.
Structure-Activity Relationship (SAR) Hypotheses for meta- vs. para-Isomerism
The difference in the spatial arrangement of the carboxylic acid group between meta-fexofenadine and fexofenadine provides a basis for formulating structure-activity relationship (SAR) hypotheses. The para position in fexofenadine allows for a more linear and extended conformation, which may be optimal for fitting into the H1 receptor binding pocket.
The SAR hypothesis for the meta-isomer suggests that the altered vector of the carboxylic acid group could introduce steric hindrance or result in a less favorable electrostatic interaction with the receptor's binding site. This could translate to a reduced ability to antagonize the H1 receptor effectively. The fact that meta-fexofenadine is often classified as an impurity in the synthesis of fexofenadine lends support to the hypothesis that it may be a less potent H1 receptor antagonist. dcchemicals.comresearchgate.net
Prediction of Blood-Brain Barrier Permeability based on Structural Features
Fexofenadine is known for its non-sedating properties, which are attributed to its low permeability across the blood-brain barrier (BBB). vulcanchem.com This is due to its zwitterionic nature at physiological pH and its recognition as a substrate for the P-glycoprotein (P-gp) efflux transporter in the BBB.
Structurally, meta-fexofenadine shares the same key functional groups as fexofenadine: a carboxylic acid and a basic nitrogen atom on the piperidine ring. Therefore, it is predicted that meta-fexofenadine will also exist as a zwitterion at physiological pH and likely be a substrate for P-gp. Consequently, it is anticipated that meta-fexofenadine hydrochloride would exhibit low BBB permeability, similar to its para-isomer, and thus be devoid of significant central nervous system effects like sedation.
In Vitro Pharmacological Characterization
In vitro studies are essential for confirming the theoretical predictions and providing quantitative measures of a compound's pharmacological activity.
Ligand Binding Assays for H1 Receptor Affinity (Comparative Studies with Fexofenadine)
Ligand binding assays are used to determine the affinity of a compound for a specific receptor. For the H1 histamine receptor, fexofenadine has been shown to have a high binding affinity.
| Compound | Receptor | Ki (nM) |
| Fexofenadine | Histamine H1 | 10 |
Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
While specific Ki values for meta-fexofenadine from comparative studies are not readily found in the scientific literature, based on the SAR hypotheses, it is anticipated that the H1 receptor affinity for meta-fexofenadine would be lower (i.e., a higher Ki value) than that of fexofenadine. This is because the altered position of the carboxylic acid group in the meta-isomer may lead to a less optimal fit within the H1 receptor's binding site.
Functional Assays to Assess Agonist, Antagonist, or Inverse Agonist Activity (Cellular and Biochemical Systems)
Functional assays are critical for determining the type of activity a ligand exhibits at a receptor. Fexofenadine is a well-established H1 receptor antagonist, meaning it binds to the receptor and blocks the action of histamine, without eliciting a response itself. dcchemicals.com
Given the structural similarity to fexofenadine, it is highly probable that meta-fexofenadine also acts as an antagonist at the H1 histamine receptor. Functional assays, such as those measuring histamine-induced calcium mobilization in cells expressing the H1 receptor, would be necessary to confirm this and to quantify its potency. It is hypothesized that meta-fexofenadine would demonstrate antagonist properties but with a lower potency compared to fexofenadine, consistent with the predicted lower binding affinity.
Cellular Permeability Studies
There is a notable absence of publicly available scientific literature detailing specific cellular permeability studies conducted on this compound. Consequently, direct data on its potential as a substrate for transporters like P-glycoprotein (P-gp) or its permeability characteristics in models such as Caco-2 cell monolayers are not available.
For the parent compound, Fexofenadine, its low penetration across the blood-brain barrier, a key factor in its non-sedating properties, is partly attributed to its interaction with P-gp. nih.gov However, without experimental data, it remains speculative how the isomeric difference in this compound would influence its interaction with cellular transporters.
Investigation of Inactivity or Off-Target Interactions (as an impurity)
As a controlled impurity, the primary concern regarding this compound is not its therapeutic activity but rather its potential to be pharmacologically active or to interfere with the properties of the intended API.
Mechanisms Underlying Pharmacological Inactivity as a Process Impurity
The specific spatial arrangement of the substituents on the benzene (B151609) ring is crucial for the molecule's ability to bind effectively to the histamine H1 receptor. In Fexofenadine (the para-isomer), the carboxyl and the alkyl side chain are positioned at opposite ends of the benzene ring. This para-substitution is understood to be optimal for fitting into the binding pocket of the H1 receptor. In contrast, the meta-positioning of these groups in this compound results in a different three-dimensional shape. This altered conformation likely hinders or prevents the molecule from binding to the H1 receptor with sufficient affinity to elicit a pharmacological response. While direct receptor binding studies for this compound are not reported in the literature, this structure-activity relationship is a fundamental principle in pharmacology that would explain its presumed inactivity as an antihistamine.
Evaluation of Interference with Primary Active Pharmaceutical Ingredient Assays
The presence of this compound (referred to as Impurity B in several studies) can interfere with the accurate quantification of Fexofenadine hydrochloride in pharmaceutical assays if not properly resolved. medchemexpress.comnih.govresearchgate.net Consequently, a significant body of research has been dedicated to developing and validating analytical methods capable of separating and quantifying Fexofenadine from its impurities, including the meta-isomer.
High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose. Various studies have detailed the development of stability-indicating HPLC methods that can effectively separate Fexofenadine from meta-Fexofenadine and other related compounds. medchemexpress.comnih.govnih.govukaazpublications.com These methods are crucial for routine quality control and stability testing of Fexofenadine hydrochloride drug products.
Table 1: Analytical Methods for the Determination of this compound
| Method | Column | Mobile Phase | Detection | Purpose | Reference |
| RP-HPLC | Hypersil BDS C18 | Phosphate (B84403) buffer (pH 2.7 with 1-octane sulphonic acid and triethylamine) and methanol (B129727) (60:40, v/v) | UV at 215 nm | Determination of Fexofenadine and its related impurities (including meta-isomer) in tablets. | medchemexpress.com |
| RP-HPLC | C8 | 1% triethylamine (B128534) phosphate (pH 3.7), acetonitrile (B52724), and methanol (60:20:20, v/v/v) | UV | Simultaneous determination of Fexofenadine and its impurities A and B. | nih.gov |
| RP-HPLC | C18 | Buffer and acetonitrile containing β-cyclodextrin | Not specified | Separation of Fexofenadine and its related impurity B. | nih.gov |
| RP-UPLC | Waters Aquity BEH C18 | Gradient of triethylamine buffer (pH 7.0) and acetonitrile/water | UV at 220 nm | Quantitative determination of process-related impurities and degradation products. | glpbio.com |
These analytical methods demonstrate the importance of distinguishing this compound from the active Fexofenadine to ensure the quality and correct dosage of the final pharmaceutical product. The development of such specific and sensitive assays is a testament to the stringent controls placed on impurities in the pharmaceutical industry.
Regulatory and Quality Control Perspectives in Pharmaceutical Development
Regulatory Status and Classification as a Process Impurity
Meta-Fexofenadine (B600807) Hydrochloride is classified as a process impurity, specifically a related compound that can arise during the manufacturing of Fexofenadine (B15129) Hydrochloride. researchgate.netclearsynth.com In pharmacopeial contexts, it is often referred to as Fexofenadine Related Compound B. clearsynth.com Its presence is a direct consequence of the synthetic route employed to produce the API.
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A for Impurities in New Drug Substances)
The management of impurities like meta-Fexofenadine Hydrochloride is governed by the International Conference on Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances." ich.orgeuropa.eu This guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances produced by chemical synthesis. europa.eu
The core principle of ICH Q3A is to control impurities that may present a safety risk. The guideline establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance. ich.orgyoutube.com
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity, if not previously studied, must undergo a process of acquiring and evaluating data to establish its biological safety. ich.org
For a drug substance with a maximum daily dose of up to 2 grams, such as Fexofenadine Hydrochloride, these thresholds are critical for ensuring product quality. youtube.com Any impurity present above the identification threshold must have its structure elucidated, and if it exceeds the qualification threshold, its safety must be established. ich.orgyoutube.com
Table 1: ICH Q3A(R2) Thresholds for a Drug Substance with a Maximum Daily Dose ≤ 2 g/day
| Threshold | Value |
|---|---|
| Reporting | 0.05% |
| Identification | 0.10% or 1.0 mg per day Total Daily Intake (whichever is lower) |
| Qualification | 0.15% or 1.0 mg per day Total Daily Intake (whichever is lower) |
Data sourced from ICH Q3A(R2) guidelines. ich.orgyoutube.com
Specification Limits and Control Strategies for this compound in Drug Formulations
Pharmaceutical manufacturers must establish specification limits for this compound in both the drug substance and the final drug product. These limits are based on data from batch analyses, stability studies, and toxicological evaluations, all within the framework of ICH guidelines. nih.govich.org The United States Pharmacopeia (USP) provides monographs for Fexofenadine Hydrochloride and its tablets, which include tests for related compounds to ensure their levels are controlled within acceptable limits. uspnf.com
Control strategies are implemented throughout the manufacturing process to minimize the formation of this compound. These strategies include:
Control of Starting Materials: Ensuring the purity of raw materials and intermediates to prevent the introduction of precursors that could lead to the formation of the meta-isomer.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to favor the formation of the desired para-isomer (Fexofenadine) over the meta-isomer.
Purification Procedures: Implementing robust purification steps, such as crystallization or chromatography, to effectively remove this compound from the final API.
Analytical Monitoring: Utilizing validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to monitor the level of the impurity at various stages of production and in the final product. nih.gov
Role of Reference Standards in Pharmaceutical Quality Control
Reference standards are indispensable tools in pharmaceutical quality control, providing the basis for confirming the identity, purity, and strength of drug substances and products. sigmaaldrich.comsigmaaldrich.com
Synthesis and Certification of this compound Reference Materials
A reference standard for this compound is a highly purified and well-characterized substance intended for analytical use. clearsynth.commedchemexpress.com Its synthesis is a specialized process designed to produce the isomer with high purity. Once synthesized, the material undergoes a rigorous certification process. This process involves extensive characterization using various analytical techniques to confirm its chemical structure and purity. Certified Reference Materials (CRMs) are produced and certified in accordance with standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com Pharmacopeias such as the USP also provide official reference standards for fexofenadine-related compounds, which are rigorously tested by multiple laboratories to ensure accuracy and reproducibility. sigmaaldrich.comavantorsciences.com
Application in Routine Quality Control and Release Testing
The certified reference standard of this compound is crucial for routine quality control and batch release testing. sigmaaldrich.com Its primary application is in chromatographic methods, such as HPLC, which are used to separate and quantify impurities in Fexofenadine Hydrochloride API and finished products. nih.gov
In a typical HPLC analysis, a solution of the this compound reference standard is prepared at a known concentration. This standard solution is injected into the chromatograph to determine its retention time and response factor. The sample of Fexofenadine Hydrochloride being tested is then analyzed under the same conditions. By comparing the peak corresponding to meta-Fexofenadine in the sample chromatogram to the peak from the reference standard, analysts can accurately identify and quantify the amount of the impurity present. nih.govuspnf.com This ensures that every batch of the drug released to the market meets the pre-defined specification limits for this impurity. sigmaaldrich.com
Impact on Drug Product Stability and Shelf-Life
The presence of impurities can potentially affect the stability of a drug product, leading to degradation of the active ingredient or the formation of new degradation products over time. researchgate.net Stability studies are conducted under various environmental conditions (e.g., temperature, humidity, light) as mandated by ICH guideline Q1A(R2) to assess the impact of impurities like this compound on the shelf-life of the Fexofenadine Hydrochloride drug product. researchgate.netactapharmsci.com
Forced degradation studies are also performed, subjecting the drug to harsh conditions like acid, base, oxidation, heat, and photolysis to identify potential degradation pathways and products. nih.gov A validated, stability-indicating analytical method must be able to separate the API peak from the peaks of all potential impurities and degradation products, including this compound. nih.gov While Fexofenadine Hydrochloride is generally stable under normal storage conditions, controlling the initial level of process impurities like its meta-isomer is a key factor in ensuring the long-term stability and quality of the finished pharmaceutical product throughout its shelf life. researchgate.netnih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | Type |
|---|---|
| Fexofenadine Hydrochloride | Active Pharmaceutical Ingredient (API) |
| This compound | Process Impurity / Isomer / USP Related Compound B |
| Terfenadine | Precursor Drug |
| Fexofenadine Related Compound A | Process Impurity / Ketone analogue |
Monitoring Impurity Growth During Storage Conditions (e.g., Accelerated Stability Studies)
The monitoring of impurity growth is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product throughout its shelf life. Accelerated stability studies, where the drug product is subjected to elevated temperature and humidity, are designed to predict the long-term stability and to identify potential degradation products that may arise during storage. For Fexofenadine Hydrochloride, a key related substance that requires monitoring is its positional isomer, meta-Fexofenadine.
Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance and in developing stability-indicating analytical methods. nih.govresearchgate.net These studies involve exposing the drug to stress conditions that are more severe than those used in accelerated stability testing, such as strong acids, bases, oxidizing agents, high temperatures, and intense light. nih.govresearchgate.net The data from these studies provide valuable insights into the potential for impurity formation, including meta-Fexofenadine, under various storage scenarios.
Detailed Research Findings from Forced Degradation Studies
Several research studies have developed and validated stability-indicating high-performance liquid chromatography (HPLC) methods for the determination of Fexofenadine Hydrochloride and its related impurities, including meta-Fexofenadine (often referred to as Impurity B). nih.govresearchgate.netglobalresearchonline.net These methods are capable of separating the main active pharmaceutical ingredient (API) from its potential degradation products, thus allowing for the accurate quantification of any impurities that may form.
In a notable study, Fexofenadine Hydrochloride was subjected to a range of stress conditions to induce degradation. nih.gov The conditions included acidic and basic hydrolysis, oxidation, thermal stress, and photolysis. The results of these forced degradation studies are summarized to illustrate the stability profile of Fexofenadine Hydrochloride and the conditions under which impurities, including the meta-isomer, could potentially form.
Under acidic conditions (0.5 N HCl at 80°C for 4 hours), a significant degradation of Fexofenadine Hydrochloride was observed. nih.gov Similarly, exposure to basic conditions (0.5 N NaOH at 80°C for 4 hours) also resulted in a notable level of degradation. nih.gov Oxidative stress, induced by hydrogen peroxide, also proved to be a significant factor in the degradation of the parent compound. Thermal and photolytic degradation were also assessed to provide a comprehensive stability profile.
The following table summarizes the findings from a forced degradation study on Fexofenadine Hydrochloride, highlighting the percentage of degradation of the parent compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of Fexofenadine Hydrochloride
| Stress Condition | Parameters | % Degradation of Fexofenadine HCl |
| Acid Hydrolysis | 0.5 N HCl, 80°C, 4 hours | 17.49% |
| Base Hydrolysis | 0.5 N NaOH, 80°C, 4 hours | 10.46% |
| Oxidative Degradation | 3% H₂O₂, 80°C, 2 hours | 12.33% |
| Oxidative Degradation | 30% H₂O₂, 80°C, 2 hours | 35.51% |
| Thermal Degradation | 80°C, 4 hours | 5.30% |
| Photochemical Degradation | UV light (254 nm), 24 hours | 9.89% |
Data sourced from a stability-indicating HPLC method development study. nih.gov
Another study investigated the degradation of Fexofenadine HCl under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress. mdpi.com This research also confirmed significant degradation under oxidative conditions and slight degradation under acid, base, and thermal stress. mdpi.com The ability to separate Fexofenadine from its impurities, including the meta-isomer (Impurity B), was demonstrated, underscoring the importance of validated analytical methods in quality control. mdpi.com
The research underscores the necessity of monitoring for the presence of meta-Fexofenadine and other potential impurities during the pharmaceutical development of Fexofenadine Hydrochloride products. The establishment of validated, stability-indicating analytical methods is a regulatory requirement and a cornerstone of ensuring product quality and patient safety.
Future Directions in Research on Regioisomeric Impurities
Advanced Computational Chemistry for Predicting Impurity Profiles
Computational chemistry is emerging as a powerful tool for predicting the formation of impurities during drug synthesis. By modeling reaction pathways and transition states, it is possible to anticipate the likelihood of forming various regioisomers, including meta-fexofenadine (B600807).
Key Research Findings:
Predictive Modeling: Quantum mechanical calculations can elucidate the thermodynamic and kinetic factors that favor the formation of one regioisomer over another. This allows for the in-silico optimization of reaction conditions to minimize the generation of unwanted impurities.
Spectroscopic Prediction: Computational models can also predict the spectroscopic properties (e.g., NMR, IR spectra) of potential impurities, aiding in their identification and characterization in complex mixtures.
Future research in this area will likely focus on developing more accurate and computationally efficient models that can handle increasingly complex reaction systems. The integration of machine learning algorithms with quantum chemistry data could further enhance the predictive power of these models.
Development of Novel "Impurity-Free" Synthetic Technologies
The ideal approach to impurity control is to prevent their formation in the first place. Research into novel synthetic methodologies aims to develop "impurity-free" processes for the production of active pharmaceutical ingredients (APIs) like fexofenadine (B15129).
Key Research Findings:
Regioselective Synthesis: Several strategies have been explored to improve the regioselectivity of the Friedel-Crafts acylation step, a key reaction in many fexofenadine syntheses that can generate the meta-isomer. quickcompany.inpatsnap.comgoogle.com These include the use of specific catalysts and directing groups to favor the formation of the desired para-isomer.
Alternative Synthetic Routes: Researchers are investigating entirely new synthetic routes that avoid the problematic steps leading to regioisomeric impurity formation. researchgate.net One patented method describes a synthesis that reportedly avoids the formation of meta-isomers altogether. patsnap.com
The development of continuous flow manufacturing processes also holds promise for better control over reaction parameters, potentially leading to higher purity products.
Expansion of High-Throughput Screening for Impurity Detection
High-throughput screening (HTS) techniques are becoming increasingly important for the rapid detection and quantification of impurities in drug substances and products.
Key Research Findings:
Advanced Chromatographic Methods: The development of ultra-high-performance liquid chromatography (UPLC) and core-shell column technologies has enabled faster and more efficient separation of fexofenadine from its impurities, including the meta-isomer. nih.govnih.gov
Mass Spectrometry Integration: Coupling HTS with mass spectrometry (MS) provides a powerful tool for the rapid identification and structural elucidation of unknown impurities. nih.govnih.gov
Future advancements will likely involve the miniaturization of analytical systems and the development of novel detection methods, such as electrochemical sensors, for real-time impurity monitoring. nih.govacs.org
| Analytical Technique | Key Parameters | Application in Fexofenadine Impurity Analysis |
| HPLC | Mobile Phase: 0.01M KH₂PO₄ (pH 3.0) and acetonitrile (B52724) (40:60 v/v); Column: Zorbax RX C-8 | Quantification of genotoxic impurities at ppm levels. ijrpc.com |
| HPLC-DAD | Mobile Phase: Gradient elution; Detector: Diode Array Detector | Simultaneous determination of fexofenadine and its related compounds. nih.gov |
| UPLC | Column: Acquity UPLC BEH C18; Mobile Phase: Gradient with phosphate (B84403) buffer and acetonitrile | Stability-indicating method for process-related impurities and degradation products. nih.gov |
| LC-MS | Instrument: TripleTOF 5600 SCIEX; Ionization: ESI | Identification and characterization of degradation products. nih.govnih.gov |
Deeper Exploration of Structure-Activity Relationships of Minor Regioisomers and Analogs
Understanding the biological activity of impurities is crucial for assessing their potential impact on drug safety and efficacy. While fexofenadine is a selective H1-receptor antagonist, the pharmacological profile of its regioisomers is not as well-characterized. nih.govnih.gov
Key Research Findings:
Pharmacological Activity: Limited data suggests that the antihistamine activity of the enantiomers of fexofenadine is approximately equivalent. nih.gov However, more comprehensive studies are needed to fully understand the structure-activity relationships (SAR) of minor regioisomers like meta-fexofenadine.
Toxicological Profile: The toxicological properties of these minor impurities also require further investigation to establish safe limits in the final drug product.
Future SAR studies will likely employ a combination of in vitro binding assays, functional cell-based assays, and in vivo animal models to provide a more complete picture of the pharmacological and toxicological profiles of fexofenadine-related impurities. This knowledge is essential for setting appropriate specifications and ensuring the quality of the final pharmaceutical product.
Q & A
Q. What are the validated analytical methods for quantifying meta-Fexofenadine Hydrochloride in pharmaceutical formulations?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol:aqueous ammonium acetate (75:25 v/v) at 1.0 mL/min flow rate. System suitability requires resolution ≥2.0 between meta-Fexofenadine and related impurities, tailing factor ≤2.0, and RSD ≤1.5% .
- Capillary Electrophoresis (CE): Employ an uncoated fused-silica capillary (47 cm × 75 µm) with 20 mM borate buffer (pH 9.2) at 20 kV. Detection at 210 nm provides linearity (20–100 µg/mL, r²=0.9999) and LOD/LOQ of 0.69/2.09 µg/mL .
- Spectrophotometry: Form a chloroform-extractable complex with bromothymol blue at pH 2.6, measured at 412 nm. Validated for 10–50 µg/mL ranges with 98.1% recovery .
Q. How is this compound synthesized, and what parameters affect its purity?
Methodological Answer:
- Procedure: React meta-Fexofenadine base (40 g) with 32% HCl in methanol:water (10:1 v/v) at 5°C for 2 hours under agitation. Adjust pH to 2.4–2.6 to precipitate the hydrochloride salt .
- Critical Parameters:
- Solvent ratio (methanol:water) influences crystallization efficiency.
- pH control (±0.1) minimizes impurities like des-carboxy degradants .
- Drying conditions (vacuum, 40°C) prevent solvate formation (e.g., DMF solvate) .
Advanced Research Questions
Q. How can pharmacokinetic modeling address discrepancies in isomer-specific bioavailability data?
Methodological Answer:
- Use NONMEM software to build mixed-effects covariate models incorporating body weight, age, and hepatic clearance variations. For pediatric dosing, simulations show meta-Fexofenadine clearance is 36–61% lower than adults, requiring weight-stratified regimens (e.g., 15–30 mg vs. adult 60 mg) .
- Data Contradiction Analysis: Cross-validate in vitro permeation (e.g., nasal epithelial monolayers) with in vivo plasma profiles. For example, thermoreversible gels with 0.3% chitosan increased bioavailability 18-fold vs. oral solutions .
Q. What experimental designs optimize transdermal or intranasal delivery systems for this compound?
Methodological Answer:
- Box-Behnken Design: Optimize transfersomes using phospholipid:sodium deoxycholate ratios and sonication time. Dependent variables: entrapment efficiency (target >90%), vesicle size (<150 nm), and transdermal flux (>6 µg/cm²/h) .
- Thermoreversible Gels: Combine poloxamer 407 (18% w/v), hydroxypropyl-β-cyclodextrin (15% w/v), and chitosan (0.3% w/v). Characterize gelation temperature (25–30°C) and viscosity to balance drug release and nasal absorption .
Q. How do researchers resolve chromatographic co-elution of meta-Fexofenadine with structural analogs?
Methodological Answer:
- Impurity Profiling: Use gradient HPLC with PDA detection (230 nm). Reference standards for des-carboxy degradants and other process-related impurities (e.g., pseudoephedrine in co-formulations) .
- Method Development: Adjust buffer ionic strength (e.g., phosphate-perchlorate) to enhance peak separation. Validate specificity via forced degradation studies (acid/alkaline hydrolysis, oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
